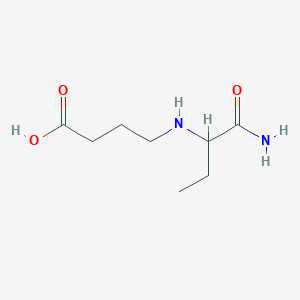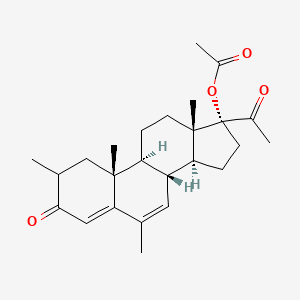
(2ss)-17-(Acetyloxy)-2,6-dimethylpregna-4,6-diene-3,20-dione; Megestrol Acetate EP Impurity G
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
A mixture of diastereomers refers to a combination of stereoisomers that are not mirror images of each other and are non-superimposable. Diastereomers have different physical properties such as melting points, boiling points, and densities, which makes them distinct from enantiomers . These compounds are significant in various fields, including chemistry, biology, and medicine, due to their unique properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of diastereomers typically involves the synthesis of chiral compounds with multiple stereocenters. One common method is the reaction of a racemic mixture with an enantiomerically pure chiral reagent, resulting in a mixture of diastereomers . This process can be achieved through covalent bond formation or salt formation, depending on the nature of the chemicals involved .
Industrial Production Methods: In industrial settings, diastereomers are often separated using techniques such as fractional crystallization, fractional distillation, and chromatography . These methods exploit the different physical properties of diastereomers to achieve separation. For example, diastereomeric recrystallization is a widely used technique that involves the formation of diastereomeric salts, which can then be separated based on their solubility differences .
化学反应分析
Types of Reactions: Diastereomers can undergo various types of chemical reactions, including oxidation, reduction, and substitution . The specific reactions depend on the functional groups present in the compound and the reaction conditions.
Common Reagents and Conditions: Common reagents used in the reactions of diastereomers include chiral catalysts, oxidizing agents, and reducing agents . The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of the reactions.
Major Products Formed: The major products formed from the reactions of diastereomers depend on the specific reaction pathway. For example, the reaction of a racemic mixture with a chiral reagent can result in the formation of diastereomeric esters, which can then be separated and hydrolyzed to yield enantiomerically pure alcohols .
科学研究应用
Diastereomers have a wide range of applications in scientific research. In chemistry, they are used to study stereochemistry and reaction mechanisms . In biology, diastereomers are important for understanding the behavior of biomolecules and their interactions with enzymes and receptors . In medicine, diastereomers are used in the development of chiral drugs, as they can have different pharmacokinetic and pharmacodynamic properties compared to their enantiomers . Additionally, diastereomers are used in the food and fragrance industries to create products with specific sensory properties .
作用机制
The mechanism of action of diastereomers involves their interaction with molecular targets such as enzymes, receptors, and other biomolecules . Due to their different spatial arrangements, diastereomers can exhibit different binding affinities and activities. This can result in variations in their biological effects, making them valuable for drug development and other applications .
相似化合物的比较
Similar Compounds: Similar compounds to diastereomers include enantiomers and epimers. Enantiomers are mirror images of each other and have identical physical properties in an achiral environment but different properties in a chiral environment . Epimers are a specific type of diastereomer that differ at only one stereocenter .
Uniqueness of Diastereomers: Diastereomers are unique because they have different physical properties and reactivity compared to enantiomers and epimers . This makes them valuable for various applications, including chiral resolution, drug development, and the study of stereochemistry .
属性
分子式 |
C25H34O4 |
|---|---|
分子量 |
398.5 g/mol |
IUPAC 名称 |
[(8R,9S,10R,13S,14S,17R)-17-acetyl-2,6,10,13-tetramethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C25H34O4/c1-14-11-18-19(23(5)13-15(2)22(28)12-21(14)23)7-9-24(6)20(18)8-10-25(24,16(3)26)29-17(4)27/h11-12,15,18-20H,7-10,13H2,1-6H3/t15?,18-,19+,20+,23-,24+,25+/m1/s1 |
InChI 键 |
AQMUMBCTNJGBGC-FGPIKTEISA-N |
手性 SMILES |
CC1C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3C=C(C2=CC1=O)C)CC[C@@]4(C(=O)C)OC(=O)C)C)C |
规范 SMILES |
CC1CC2(C3CCC4(C(C3C=C(C2=CC1=O)C)CCC4(C(=O)C)OC(=O)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


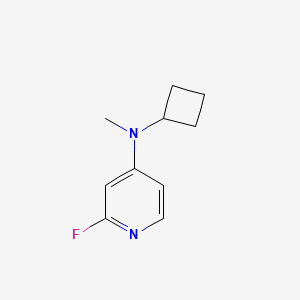
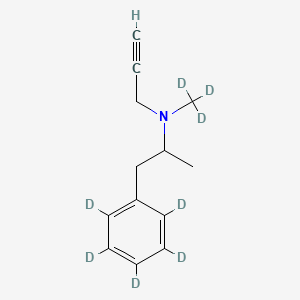
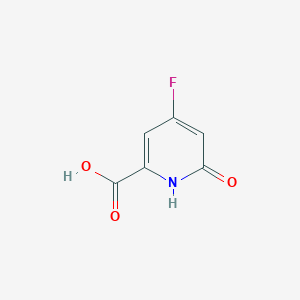
![7-[(4aS,7aS)-1-hydroxy-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid](/img/structure/B13440594.png)
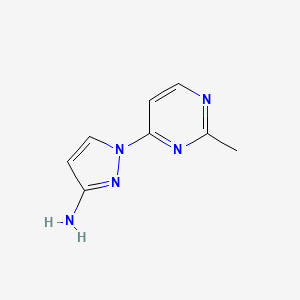
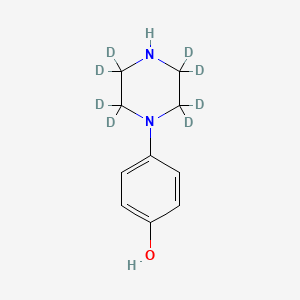
![8-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-9-ethyl-6,11-dihydro-6,6-dimethyl-11-oxo-5H-benzo[b]carbazole-3-carbonitrile](/img/structure/B13440613.png)
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,2R,4aS,6aR,6aS,6bR,8aR,11S,12aR,14bS)-1,11-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-2H-picene-4a-carboxylate](/img/structure/B13440626.png)
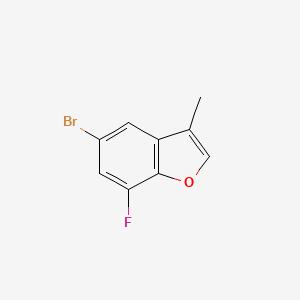

![sodium;(2S,3S,5R,6R)-6-[[(4R,4aR,7S,7aR,12bS)-9-methoxy-3-(trideuteriomethyl)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13440643.png)
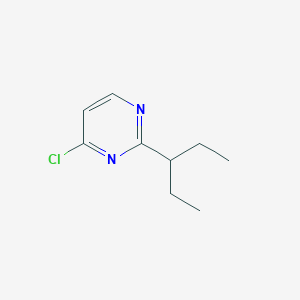
![1-Benzo[b]thien-4-yl-piperazine, d8](/img/structure/B13440662.png)
